tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzylsulfanyl moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring and benzylsulfanyl group may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl (4-bromobutyl)carbamate
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the presence of the oxadiazole ring and benzylsulfanyl group. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
840512-92-7 |
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Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)22-14(20)17-10-9-13-18-19-15(21-13)23-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20) |
InChI Key |
ZFUHEOHQUQSNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=CC=C2 |
solubility |
45 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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